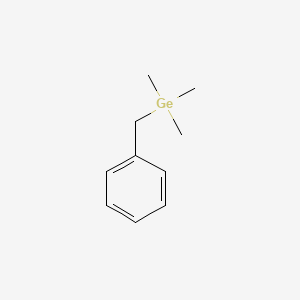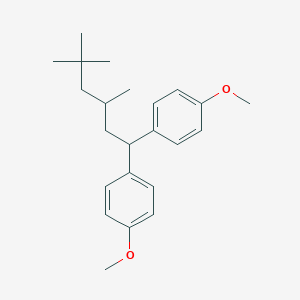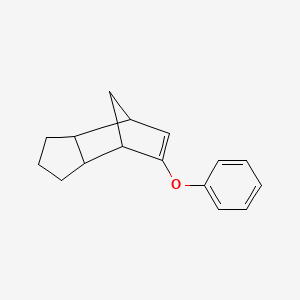
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is a complex organic compound with a unique structure that includes a hexahydroindenyl group and a phenyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether typically involves the following steps:
Formation of the Hexahydroindenyl Group: This can be achieved through the hydrogenation of indene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Etherification: The phenyl ether moiety can be introduced by reacting the hexahydroindenyl compound with phenol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1H-isoindole: Similar in structure but lacks the phenyl ether moiety.
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one: Contains a ketone group instead of an ether linkage.
Uniqueness
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is unique due to the presence of both the hexahydroindenyl group and the phenyl ether moiety, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
7143-54-6 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
8-phenoxytricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C16H18O/c1-2-5-12(6-3-1)17-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-3,5-6,10-11,13-15H,4,7-9H2 |
InChI-Schlüssel |
NYMHXOYFUFISIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2C=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
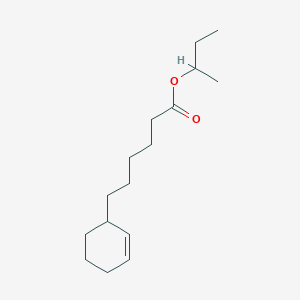


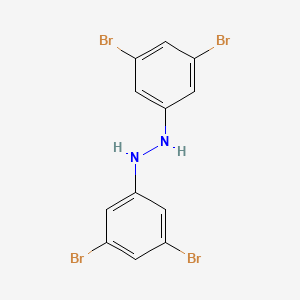
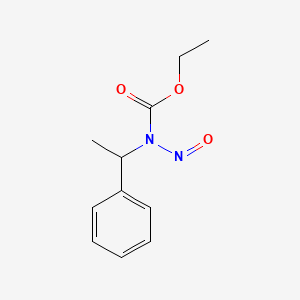
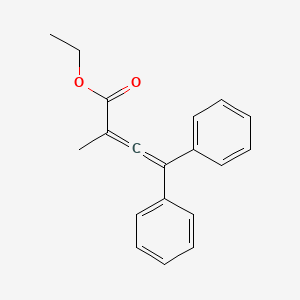
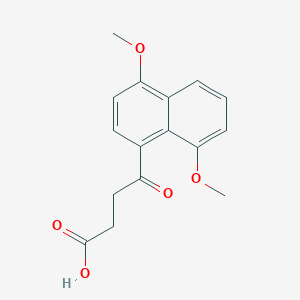
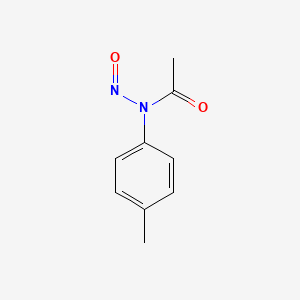
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
